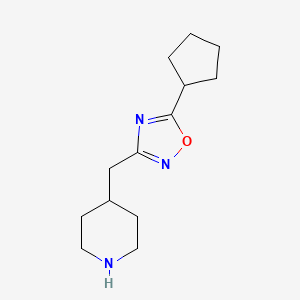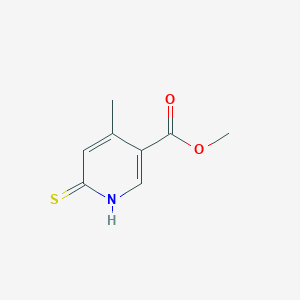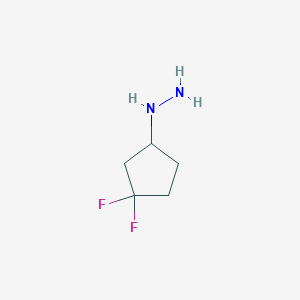
(3,3-Difluorocyclopentyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluorocyclopentyl)hydrazine is a chemical compound with the molecular formula C5H10F2N2 and a molecular weight of 136.14 g/mol . This compound features a cyclopentyl ring substituted with two fluorine atoms at the 3-position and a hydrazine group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclopentyl)hydrazine typically involves the reaction of cyclopentyl derivatives with fluorinating agents followed by hydrazine substitution. One common method includes the fluorination of cyclopentyl compounds using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The resulting difluorocyclopentyl intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination and hydrazine substitution processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorocyclopentyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of difluorocyclopentanone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield cyclopentylamines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include difluorocyclopentanone derivatives, cyclopentylamines, and substituted cyclopentyl compounds .
Scientific Research Applications
(3,3-Difluorocyclopentyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated heterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclopentyl)hydrazine involves its interaction with molecular targets through its hydrazine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- **(3,3-Difluorocyclopentyl)methylamine
- **(3,3-Difluorocyclopentyl)ethanol
- **(3,3-Difluorocyclopentyl)thiol
Uniqueness
(3,3-Difluorocyclopentyl)hydrazine is unique due to its hydrazine group, which imparts distinct reactivity compared to other difluorocyclopentyl derivatives. This makes it particularly useful in synthetic chemistry and as a precursor for various functionalized compounds .
Properties
Molecular Formula |
C5H10F2N2 |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
(3,3-difluorocyclopentyl)hydrazine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)2-1-4(3-5)9-8/h4,9H,1-3,8H2 |
InChI Key |
CSTFGSZSLDAZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1NN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
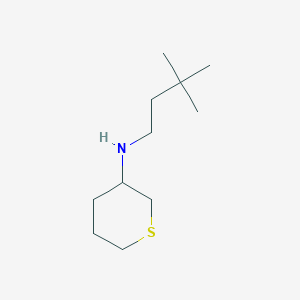

![(R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13013709.png)

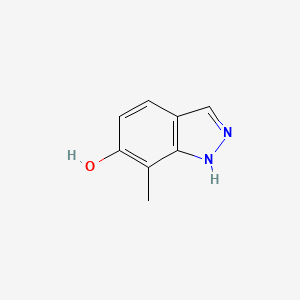
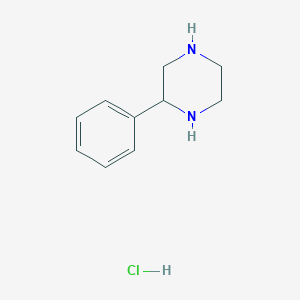
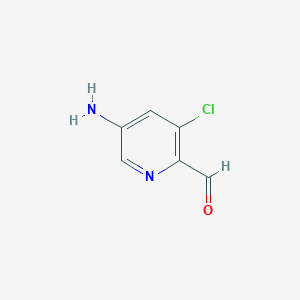
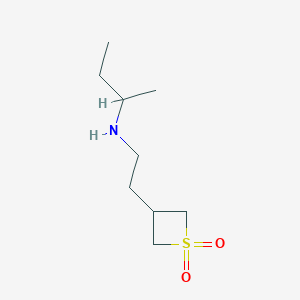
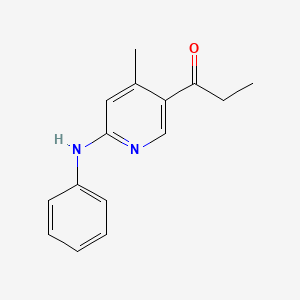

![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
